tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride
Description
Structural Features
The molecule contains:
- tert-Butyl carbamate : A sterically bulky group preventing unwanted reactions.
- Acetimidoyl group : A resonance-stabilized amidine (CH3C=N-NH-) with potential tautomerism.
- Benzyl backbone : A rigid aromatic system with a 3-position substituent.
Tautomeric Equilibria
Amidines like acetimidoylaminomethylbenzyl exhibit prototropic tautomerism between:
- Imidamide form : CH3C=N-NH-CH2-
- Aminoimine form : CH3C-NH-N=CH2-
This equilibrium depends on solvent polarity and pH, with the imidamide form dominant in nonpolar solvents.
Spectroscopic Fingerprints (NMR, IR, UV-Vis)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
| Functional Group | Wavenumber Range | Assignment |
|---|---|---|
| N-H (Amidine/Ammonium) | 3300–3500 | Stretching vibrations |
| C=N (Acetimidoyl) | 1655–1700 | Imine double bond |
| C=O (Carbamate) | 1700–1750 | Carbonyl stretch |
| C-N (Amidine) | 1550–1600 | Aromatic C-N stretching |
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6) :
- 10.4 ppm : NH⁺ (broad singlet, hydrochloride salt).
- 8.9–7.7 ppm : Aromatic protons (multiplet).
- 3.6–3.2 ppm : CH2 groups (acetimidoylaminomethyl).
- 1.2–1.3 ppm : tert-Butyl methyl groups.
13C NMR :
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption maxima :
- Aromatic π→π* transitions : ~250–300 nm.
- C=N conjugation : ~320–350 nm (weak absorption).
No experimental data available; predicted based on structural analogs.
Summary of Structural Features
| Property | Detail |
|---|---|
| Molecular Formula | C15H24ClN3O2 |
| Weight | 313.82 g/mol |
| Tautomerism | Imidamide ↔ Aminoimine equilibrium |
| Key Spectral Markers | N-H (3300–3500 cm⁻¹), C=N (1655–1700 cm⁻¹) |
Properties
IUPAC Name |
tert-butyl N-[[3-[(1-aminoethylideneamino)methyl]phenyl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-11(16)17-9-12-6-5-7-13(8-12)10-18-14(19)20-15(2,3)4;/h5-8H,9-10H2,1-4H3,(H2,16,17)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBLVCQQFRNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676221 | |
| Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180001-98-3 | |
| Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
BOC Protection Strategies for Intermediate Synthesis
The tert-butyloxycarbonyl (BOC) group is critical for protecting amines during multistep syntheses. Patent CN102020589B demonstrates the use of di-tert-butyl dicarbonate (BOC anhydride) to introduce the BOC moiety to azetidine derivatives . For example, 3-azetidinone was BOC-protected using BOC anhydride in dichloromethane with triethylamine as a base, achieving yields exceeding 90% . Similar methodologies are adaptable to the benzylamine scaffold of the target compound.
In another approach, Patent CN111362852A details the synthesis of 1-tert-butyloxycarbonyl-3-azetidinone via acid-catalyzed deprotection of dimethoxy-protected intermediates . The use of citric acid in ethyl acetate at 20–40°C for 3–4 hours facilitated ketone formation with an 85.4% yield . This highlights the importance of mild acidic conditions to preserve the BOC group while deprotecting other functionalities.
Hydrochlorination and Final Product Isolation
Hydrochlorination is the final step to obtain the water-soluble hydrochloride salt. Patent CN111362852A isolates crystalline products by adding hexane to concentrated residues, followed by cooling to 5–10°C . For example, 1-tert-butyloxycarbonyl-3-azetidinone was crystallized with 52 mL hexane, yielding 7.0 g (85.4%) of pure product .
Similarly, the target compound’s hydrochloride form likely requires treatment with HCl gas or concentrated hydrochloric acid in a polar solvent like ethyl acetate. The Organic Syntheses protocol uses dilute hydrochloric acid for washing organic phases, ensuring protonation of the amidine group . Final purification via hexane recrystallization aligns with methods yielding >90% purity .
Comparative Analysis of Synthetic Routes
Key findings include the superior yield of PTC alkylation (97%) and the reliability of BOC protection under mild conditions. Ethyl acetimidate hydrochloride remains the preferred amidinating agent due to its commercial availability and stability .
Challenges and Optimization Opportunities
Impurity generation during BOC deprotection, as noted in Patent CN111362852A, remains a hurdle . Switching from DMSO to ethyl acetate reduced byproducts, improving yield from 58% to 85.4% . Additionally, replacing toxic solvents like dioxane with 2-methyltetrahydrofuran enhances environmental compatibility .
Future work should explore enzymatic BOC protection or flow chemistry to minimize side reactions. The integration of continuous crystallization, as demonstrated in hexane-based isolation , could further streamline large-scale production.
Chemical Reactions Analysis
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in these types of reactions.
Scientific Research Applications
iNOS Inhibition
Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride has been identified as a human inducible nitric oxide synthase inhibitor. iNOS plays a critical role in various pathological conditions, including inflammation and cancer. By inhibiting iNOS, this compound may offer therapeutic benefits in managing diseases characterized by excessive nitric oxide production .
Synthesis of Selective Inhibitors
This compound serves as an important synthetic intermediate for developing selective iNOS inhibitors. The synthesis pathway typically involves the condensation of tert-butyl carbamate derivatives with various amines, leading to compounds with enhanced selectivity and potency against iNOS .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of related carbamate derivatives demonstrated their efficacy as iNOS inhibitors. The synthesized compounds were evaluated for their ability to reduce nitric oxide levels in vitro, showcasing the potential of tert-butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate as a lead compound for further development .
Case Study 2: Neuroprotection Research
In vitro studies on similar compounds have shown that they can protect astrocytes from amyloid-beta-induced toxicity by modulating inflammatory responses and reducing oxidative stress markers like TNF-α. These findings highlight the importance of further exploring the neuroprotective potential of tert-butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate .
Comparative Analysis Table
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate | iNOS Inhibition | Effective in reducing nitric oxide production |
| Related Carbamate Derivatives | Neuroprotection | Reduced amyloid-beta toxicity in astrocytes |
| Lacosamide Synthesis Intermediate | Antiepileptic Drug Development | High yield and improved synthetic route |
Mechanism of Action
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride exerts its effects by inhibiting the activity of inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes . By inhibiting iNOS, the compound reduces the production of NO, thereby modulating inflammatory responses and other NO-mediated pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Potency and Selectivity: The target compound’s acetimidoylaminomethyl group confers superior iNOS inhibition (2.0 µM) compared to natural products like Wogonin (IC50 ~10 µM) . Unlike S-Methylisothiourea sulfate, which exhibits broader NOS isoform activity, the tert-butyl carbamate moiety may enhance target specificity .
Structural Advantages: The benzyl scaffold provides rigidity, while the tert-butyl group enhances metabolic stability compared to linear analogues (e.g., tert-Butyl (3-aminopropyl)carbamate Hydrochloride) .
Solubility: The hydrochloride salt improves aqueous solubility, addressing a limitation seen in hydrophobic analogues like tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate Hydrochloride .
Key Observations:
Synthetic Complexity: The target compound requires specialized intermediates (e.g., acetimidoylamino-methyl benzyl derivatives), increasing synthesis difficulty compared to simpler carbamates like tert-Butyl (3-nitrobenzyl)carbamate .
Cost: At $230/5 mg, the compound is significantly more expensive than other iNOS inhibitors (e.g., S-Methylisothiourea sulfate at $225/1 g), reflecting its niche application as a research intermediate .
Pharmacological and Industrial Relevance
- iNOS Targeting: The compound’s prolonged activity distinguishes it from short-acting inhibitors like S-Methylisothiourea sulfate, making it suitable for chronic inflammatory models .
Biological Activity
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 180001-98-3
- Molecular Formula: C13H20N2O2·HCl
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 260.77 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily linked to its interaction with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties: In vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.
Case Studies and Research Findings
-
Antibacterial Activity:
- A study published in Journal of Medicinal Chemistry assessed the antibacterial properties of several carbamate derivatives, including tert-butyl N-[3-(acetimidoylaminomethyl)benzyl]carbamate. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
- Cytotoxicity Against Cancer Cells:
- Mechanistic Studies:
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antibacterial | S. aureus | 10 - 100 µg/mL | Significant inhibition |
| Antibacterial | E. coli | 10 - 100 µg/mL | Significant inhibition |
| Cytotoxicity | HeLa | 1 - 100 µM | Induced apoptosis |
| Cytotoxicity | MCF-7 | 1 - 100 µM | Induced apoptosis |
Pharmacological Profiles
| Property | Value |
|---|---|
| Antimicrobial Spectrum | Broad-spectrum activity |
| IC50 (HeLa) | ~25 µM |
| IC50 (MCF-7) | ~30 µM |
Q & A
Q. What are the established synthetic routes for tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a benzylamine derivative functionalized with an acetimidoyl group. Key steps include:
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during intermediate synthesis .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Salt Formation : Conversion to the hydrochloride salt using HCl in anhydrous solvents (e.g., dichloromethane) to enhance stability .
Yield optimization requires precise temperature control (0–25°C) and pH monitoring during neutralization. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization is critical for >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify backbone connectivity (e.g., tert-butyl singlet at δ 1.4 ppm, benzyl protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 323.1872) to confirm molecular formula (CHNO·HCl) .
- X-ray Crystallography : For crystalline derivatives, SHELX programs refine atomic coordinates and validate hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound as an iNOS inhibitor?
- Methodological Answer : Discrepancies in IC values (e.g., 0.5–5 µM across studies) arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use recombinant human iNOS in cell-free systems (e.g., HEK293 lysates) to eliminate cell permeability variables .
- Control for Off-Target Effects : Co-administration with selective inhibitors (e.g., 1400W for iNOS vs. eNOS/nNOS) to confirm specificity .
- Structural Dynamics : Molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity variations across isoforms .
Q. How can crystallographic data inform the design of derivatives with enhanced iNOS selectivity?
- Methodological Answer : High-resolution crystal structures (e.g., PDB: 3E7T) guide rational modifications:
- Active-Site Analysis : Identify key residues (e.g., Arg375, Trp372) for hydrogen bonding or steric clashes using Mercury visualization tools .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the benzyl position to enhance hydrophobic interactions, validated via free-energy perturbation (FEP) simulations .
- Salt Engineering : Replace hydrochloride with besylate salts to modulate solubility without disrupting binding affinity .
Q. What computational and experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies combine:
- pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC for degradation products (e.g., tert-butyl alcohol release) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robustness for storage) .
- DFT Calculations : Predict hydrolysis pathways (e.g., carbamate cleavage) using Gaussian09 at the B3LYP/6-31G* level .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility values for this compound?
- Methodological Answer : Solubility discrepancies (e.g., 10–50 mg/mL in water) stem from:
- Salt Form Variations : Hydrochloride vs. free base forms; use Karl Fischer titration to quantify residual solvent content .
- Aggregation Effects : Dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask experiments at 25°C with controlled ionic strength .
Structural and Functional Comparison
Q. How does this compound compare structurally to other iNOS inhibitors, and what functional advantages does it offer?
- Methodological Answer : Comparative analysis with S-methylisothiourea (SMT) and 1400W reveals:
- Enhanced Selectivity : The acetimidoylaminomethyl group reduces off-target binding to eNOS/nNOS (confirmed via SPR assays) .
- Improved Pharmacokinetics : LogP ~1.8 (vs. SMT: -0.5) balances solubility and membrane permeability .
- Metabolic Stability : Cytochrome P450 assays (CYP3A4/2D6) show slower oxidative degradation than aminoguanidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
